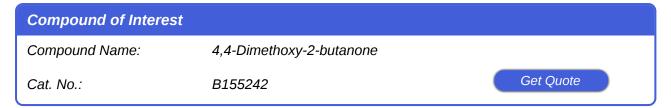


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4,4-Dimethoxy-2-butanone synthesis and properties

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An In-depth Technical Guide to **4,4-Dimethoxy-2-butanone**

Introduction

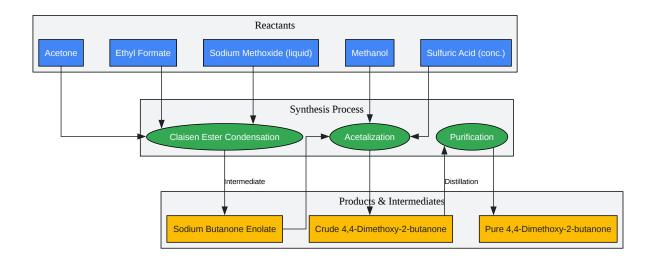
4,4-Dimethoxy-2-butanone, also known as acetylacetaldehyde dimethyl acetal, is a colorless to light yellow transparent liquid.[1] It is a versatile organic compound with the chemical formula C6H12O3.[2] This compound serves as a crucial intermediate in the synthesis of a variety of products across different industries, including pharmaceuticals, agrochemicals, and dyes.[1][3] Its utility is particularly noted in the production of antiretroviral drugs and herbicides.[1] Despite its wide-ranging applications, the industrial-scale synthesis of **4,4-dimethoxy-2-butanone** is still developing in some regions, highlighting the economic significance of optimizing its production methods.[1]

Synthesis of 4,4-Dimethoxy-2-butanone

The primary industrial synthesis of **4,4-dimethoxy-2-butanone** involves a Claisen ester condensation reaction followed by an acetalization step.[1][4] Typically, acetone and an alkyl formate (such as methyl formate or ethyl formate) are reacted in the presence of a strong base like sodium methoxide to form the sodium enolate of butenone.[1][4] This intermediate is then treated with methanol in a strong acidic medium (e.g., sulfuric acid) to yield the final product, **4,4-dimethoxy-2-butanone**.[1][4] This process is favored for its use of readily available raw materials, mild operating conditions, and high product yield.[1]

Logical Diagram of Synthesis Pathway





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Caption: General synthesis pathway for **4,4-Dimethoxy-2-butanone**.

Experimental Protocol: Synthesis via Claisen Condensation

The following protocol is a representative example of the synthesis of **4,4-dimethoxy-2-butanone**.

Step 1: Preparation of Sodium Butanone Enolate[4]

- To a 1L four-necked flask equipped with a thermometer, spherical condenser, stirrer, and nitrogen protection, add 122.7g of liquid sodium methoxide.
- Begin stirring and heat the mixture to 50°C.
- Prepare a mixture of 43.5g of acetone and 166.5g of ethyl formate.



- Add the acetone-ethyl formate mixture dropwise to the sodium methoxide solution over a period of 7 hours.
- After the addition is complete, maintain the reaction temperature at 50°C for an additional 2 hours to obtain a suspension containing sodium butanone enolate.

Step 2: Acetalization[4]

- In a separate four-necked flask, prepare a solution containing methanol and concentrated sulfuric acid.
- Add the previously prepared sodium butanone enolate solution dropwise to the acidic methanol solution. The addition should be completed over 1 to 4 hours, and the reaction temperature should be maintained between 25°C and 40°C.
- After the addition, allow the reaction to proceed for an additional 3 to 6 hours at the same temperature.
- Neutralize the reaction mixture by adding liquid sodium methoxide until the pH reaches 7.0-10.0. The neutralization temperature should be kept between 0°C and 40°C.
- Stir the neutralized solution for 30 minutes and then filter to obtain the crude 4,4-dimethoxy-2-butanone.

Step 3: Purification[4]

- The crude product is first subjected to atmospheric distillation to recover methanol.
- The residue is then purified by vacuum distillation.
- Collect the fraction boiling at 70-73°C at 20 mmHg.[4] This yields a colorless, transparent liquid, which is the final product with a purity of approximately 95%.[4]

Physical and Chemical Properties

4,4-Dimethoxy-2-butanone is characterized as a ketone and an acetal.[5] It is a flammable liquid and vapor.[6][7]



Table of Physical Properties

Property	Value	Source(s)
Molecular Formula	C6H12O3	[2]
Molecular Weight	132.16 g/mol	[2]
Appearance	Colorless to light yellow liquid	[1][8]
Odor	Fruity, ethereal, nutty, alcoholic	[5][9]
Boiling Point	178 °C (at 760 mmHg)	[10][11]
70-73 °C (at 20 mmHg)		
Melting Point	-82 to -83 °C	[6][7]
Density	0.996 g/mL at 25 °C	
Refractive Index	n20/D 1.414	
Flash Point	57 °C	[7]
Solubility	Soluble in DMSO. Decomposes in water.	[12][13]

Table of Spectral Data

Spectral Data Type	Availability	Source(s)
1H NMR	Available	[6]
13C NMR	Available	[6]
Mass Spectrometry (GC-MS)	Available	[2][6]
Infrared (IR) Spectroscopy	Available	[6]

Applications in Research and Development

4,4-Dimethoxy-2-butanone is a valuable building block in organic synthesis, primarily due to its nature as a **1,3-dielectrophilic compound**.[**14**][**15**]

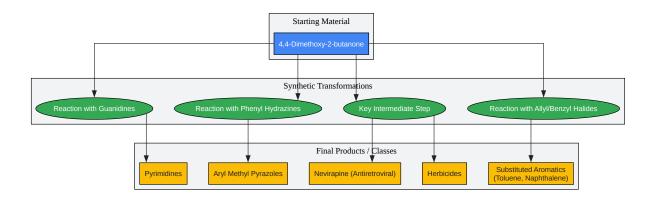


Key Applications

- Pharmaceutical Synthesis: It is a key intermediate in the synthesis of the antiretroviral drug Nevirapine.[1][4] It is also used in the production of sulfamerazine intermediates.[3]
- Agrochemical Synthesis: This compound is used to synthesize highly efficient and lowtoxicity herbicides.[1][4]
- Aromatic and Heterocyclic Synthesis: It reacts with various reagents to form substituted toluenes, xylenes, naphthalenes, and pyrimidines.[14][15] For instance, its reaction with guanidines yields pyrimidine derivatives.[14]
- Flavor and Fragrance: It is used as a flavoring agent in food products and as a component in fragrances.[9][10]
- Coatings: It can be used in the preparation of environmentally friendly water-based coatings for electronic device casings.[1]

Workflow of 4,4-Dimethoxy-2-butanone as a Chemical Intermediate





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Caption: Role of **4,4-Dimethoxy-2-butanone** as a versatile intermediate.

Safety and Handling

4,4-Dimethoxy-2-butanone is considered to have moderate toxicity.[16] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[16] It is a flammable liquid and should be handled with appropriate safety precautions.[7]

Table of Safety Information



Hazard Category	Precautionary Measures and Information	Source(s)
GHS Classification	Flammable liquid and vapor (Category 3).	[6][7]
Handling	Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and explosion-proof equipment. Avoid contact with skin, eyes, and inhalation of vapors. Handle in a well-ventilated area.	[7][16][17]
Storage	Store in a cool, dry, well-ventilated place in a tightly closed container. Keep away from strong acids and oxidizing agents. Store under an inert atmosphere to prevent moisture absorption and decomposition.	[16][17]
Personal Protective Equipment (PPE)	Wear protective gloves, clothing, and eye/face protection.	[7][16]
In case of Fire	Use water spray, dry chemical, foam, or carbon dioxide to extinguish.	[7]
Stability	Stable under normal conditions. Decomposes in contact with water and is sensitive to moisture. Incompatible with strong acids and oxidizing agents.	[13][17]



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